5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline
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Overview
Description
5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorophenylboronic acid and 8-hydroxyquinoline.
Coupling Reaction: A Suzuki coupling reaction is employed to couple the 5-chloro-2-fluorophenylboronic acid with 8-hydroxyquinoline. This reaction is typically catalyzed by palladium-based catalysts and requires a base such as potassium carbonate.
Etherification: The resulting intermediate undergoes etherification with isopropyl bromide in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a role in cell signaling and proliferation.
Receptor Binding: It binds to certain receptors, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: A precursor in the synthesis of the target compound.
8-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
Uniqueness
5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and isopropoxy groups makes it a valuable compound for various research applications.
Properties
CAS No. |
648896-89-3 |
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Molecular Formula |
C18H15ClFNO |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
5-chloro-7-(2-fluorophenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H15ClFNO/c1-11(2)22-18-14(12-6-3-4-8-16(12)20)10-15(19)13-7-5-9-21-17(13)18/h3-11H,1-2H3 |
InChI Key |
YIHFSRHNDQFMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3F)Cl)C=CC=N2 |
Origin of Product |
United States |
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